Cas no 851274-46-9 (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide)

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a 4-chlorophenyl group and a thioacetamide moiety with a cyano-substituted cyclopropyl side chain. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of the oxadiazole ring enhances stability and binding affinity, while the chlorophenyl and cyano-cyclopropyl groups contribute to selective interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for use as an intermediate in drug discovery, this compound offers researchers a versatile scaffold for developing novel therapeutic agents.
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide structure
851274-46-9 structure
Product Name:2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
CAS No:851274-46-9
MF:C16H15ClN4O2S
MW:362.833900690079
CID:6068024
PubChem ID:4880997
Update Time:2025-06-13

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1-cyclopropylethyl)acetamide
    • AKOS017013144
    • Z21495143
    • SR-01000062751-1
    • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
    • SR-01000062751
    • EN300-26688432
    • 851274-46-9
    • starbld0002086
    • Inchi: 1S/C16H15ClN4O2S/c1-16(9-18,11-4-5-11)19-13(22)8-24-15-21-20-14(23-15)10-2-6-12(17)7-3-10/h2-3,6-7,11H,4-5,8H2,1H3,(H,19,22)
    • InChI Key: VIDJMLUPXRWXAY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NN=C(O1)SCC(NC(C#N)(C)C1CC1)=O

Computed Properties

  • Exact Mass: 362.0604246g/mol
  • Monoisotopic Mass: 362.0604246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 117Ų

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688432-0.05g
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1-cyclopropylethyl)acetamide
851274-46-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

Research Brief on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS: 851274-46-9)

In recent years, the compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS: 851274-46-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and pharmacological properties.

The compound, characterized by its unique oxadiazole and cyano-cyclopropyl moieties, has been investigated for its role as a modulator of various biological targets. Recent studies have highlighted its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting the NF-κB pathway, which is crucial in the regulation of inflammation and cancer progression.

From a synthetic perspective, advancements have been made in optimizing the yield and purity of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide. A novel one-pot synthesis method, reported in Organic & Biomolecular Chemistry, has significantly reduced the number of steps required, thereby improving scalability for potential industrial applications. This method also minimizes the use of hazardous reagents, aligning with the growing emphasis on green chemistry in drug development.

Pharmacokinetic studies have further elucidated the compound's bioavailability and metabolic stability. Preclinical trials in rodent models have shown promising results, with the compound exhibiting good oral absorption and a favorable half-life. However, challenges remain in addressing its moderate solubility, which could impact formulation strategies for clinical use. Researchers are currently exploring prodrug approaches and nanoformulations to overcome this limitation.

In conclusion, 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide represents a promising candidate for further development in therapeutic applications, particularly in inflammation and oncology. Ongoing research is expected to provide deeper insights into its mechanism of action and potential clinical benefits, paving the way for future drug development efforts.

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